1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone
Overview
Description
1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Compounds derived from 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone have been explored for their potential as antimicrobial agents. For instance, some newly synthesized derivatives have shown significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) (Asif et al., 2021). Similarly, other derivatives have demonstrated notable antifungal activity against organisms like Fusarium oxysporum and Botrytis fabae (Bondock, Khalifa, & Fadda, 2011).
Fungicidal Activity
- Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing this compound have shown moderate inhibitory activity against Gibberella zeae, a plant pathogen, at specific dosages. This suggests its potential application in the agricultural sector for controlling fungal diseases in crops (Liu et al., 2012).
Chemical Synthesis and Structural Analysis
- In chemical synthesis, this compound has been used as a precursor or intermediate for creating various heterocyclic compounds. These syntheses often involve a series of reactions like addition-cyclization, oxidation, substitution, and hydrolysis. The structural analysis of these compounds includes techniques like NMR, IR, and X-ray diffraction, providing a deeper understanding of their chemical properties and potential applications in various fields (Smolyar, 2010).
Application in Pain Management
- Derivatives of this compound have been identified as potential clinical candidates for pain management. For example, one such derivative has shown high aqueous solubility and metabolic stability, along with antinociceptive properties in animal models, suggesting its potential as a pain management drug (Díaz et al., 2020).
Antiviral Activity
- Some derivatives have also been studied for their antiviral activity. For instance, compounds synthesized from this chemical have been evaluated for activity against viruses like HSV1 and HAV-MBB, showing promise in the development of new antiviral drugs (Attaby et al., 2006).
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that pyrazole derivatives have been reported to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Given the diverse biological activities of similar pyrazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Similar pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-(1-ethyl-4-hydroxy-5-methylpyrazol-3-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-10-5(2)8(12)7(9-10)6(3)11/h12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHCXHRUMICFTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702449 | |
Record name | 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187732-72-4 | |
Record name | 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.